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molecular formula C18H21NO3 B184471 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide CAS No. 3972-81-4

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide

Cat. No. B184471
M. Wt: 299.4 g/mol
InChI Key: OMRSESZLILVLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04956371

Procedure details

A solution of 3,4-dimethoxyphenylacetic acid (17.1 g, 0.090 mol) and carbonyldiimidazole (14.6 g, 0.090 mol) in THF (200 ml) was stirred for 2.5 h in a flask fitted with a drying tube. To this solution was added 2-phenylethylamine (10.9 g, 0.090 mol) in THF (50 ml). After 1 h the THF was evaporated and the residue was treated with water (200 ml) and filtered. The crude amide was washed with water and recrystallized from mixture of 200 ml of methanol and 100 ml of water with a charcoal treatment to afford 21.6 g (80.3%) of the title compound mp 123-124°. A second crop (2.1 g, 7.8%) was obtained after concentrating the mother liquors.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
80.3%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C(N1C=CN=C1)(N1C=CN=C1)=O.[C:27]1([CH2:33][CH2:34][NH2:35])[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([NH:35][CH2:34][CH2:33][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
14.6 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a drying tube
CUSTOM
Type
CUSTOM
Details
After 1 h the THF was evaporated
Duration
1 h
ADDITION
Type
ADDITION
Details
the residue was treated with water (200 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crude amide was washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from mixture of 200 ml of methanol and 100 ml of water with a charcoal treatment

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CC(=O)NCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 80.3%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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